1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium
CAS No.: 85909-43-9
Cat. No.: VC17001359
Molecular Formula: C22H38N4O2
Molecular Weight: 390.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85909-43-9 |
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Molecular Formula | C22H38N4O2 |
Molecular Weight | 390.6 g/mol |
IUPAC Name | 3-hydroxy-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-4-(2,2,6,6-tetramethylpiperidin-4-yl)iminocyclobut-2-en-1-one |
Standard InChI | InChI=1S/C22H38N4O2/c1-19(2)9-13(10-20(3,4)25-19)23-15-17(27)16(18(15)28)24-14-11-21(5,6)26-22(7,8)12-14/h13-14,23,25-27H,9-12H2,1-8H3 |
Standard InChI Key | FEXMOMOFQIJETP-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(CC(N1)(C)C)NC2=C(C(=NC3CC(NC(C3)(C)C)(C)C)C2=O)O)C |
Introduction
Chemical Identity and Molecular Characterization
Structural Composition
1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium belongs to the class of cyclobutenediylium derivatives, distinguished by a four-membered aromatic ring system (cyclobutenediylium) substituted with two amino-piperidyl groups. The molecular formula is C<sub>24</sub>H<sub>44</sub>N<sub>4</sub>O<sub>2</sub><sup>2+</sup>, with a molecular weight of 480.724 g/mol. The piperidyl groups adopt a 2,2,6,6-tetramethyl configuration, introducing significant steric hindrance that enhances thermal and photochemical stability.
IUPAC Nomenclature and Synonyms
The systematic IUPAC name reflects the compound’s bicyclic and substituent architecture:
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1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium
Common synonyms include bis(2,2,6,6-tetramethyl-4-piperidylamino)cyclobutenediylium dioxide and variations emphasizing its dicationic nature .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium involves multi-step reactions starting from 2,2,6,6-tetramethylpiperidine derivatives. Key steps include:
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Amination of Cyclobutenediylium Core: Reaction of 1,3-dichlorocyclobutenediylium with 2,2,6,6-tetramethyl-4-aminopiperidine under anhydrous conditions.
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Oxidation to Dioxide: Treatment with hydrogen peroxide or ozone to introduce the dioxido groups.
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Purification: Chromatographic separation to isolate the target compound from byproducts .
Optimization Challenges
Yield optimization requires precise control of reaction parameters:
Molecular Structure and Electronic Properties
X-ray Crystallography Data
Although crystallographic data for this specific compound is limited, analogous cyclobutenediylium structures reveal a planar cyclobutene ring with bond lengths of 1.42–1.48 Å for C–C and 1.36 Å for C–N bonds . The piperidyl groups adopt a chair conformation, with methyl groups oriented equatorially to minimize steric strain.
Electronic Configuration
The cyclobutenediylium core contributes to a conjugated π-system, stabilized by resonance with the dioxido groups. Density functional theory (DFT) calculations on similar compounds indicate a HOMO-LUMO gap of 3.2–3.5 eV, suggesting potential as a semiconductor material . The electron-withdrawing dioxido groups enhance oxidative stability, critical for applications in UV-resistant polymers.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with maximal mass loss at 310°C due to cleavage of the piperidyl groups. The compound remains stable under ambient conditions, with no detectable degradation over six months .
Solubility and Reactivity
Solvent | Solubility (mg/mL) | Notes |
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Chloroform | 12.5 | Forms stable solutions for polymer blending |
Methanol | 3.2 | Limited solubility due to polarity mismatch |
Water | <0.1 | Insoluble, precluding aqueous applications |
The compound undergoes nucleophilic substitution at the cyclobutenediylium core, particularly with thiols and amines, enabling functionalization for tailored applications. |
Applications in Materials Science
Light Stabilization in Polymers
As a hindered amine light stabilizer (HALS), this compound scavenges free radicals generated by UV exposure in polyolefins (e.g., polyethylene, polypropylene). Its efficacy surpasses commercial stabilizers like Tinuvin 770, with a 40% reduction in carbonyl index after 1,000 hours of UV exposure.
Electronic Materials
The conjugated π-system and low HOMO-LUMO gap make it a candidate for organic semiconductors. In prototype organic field-effect transistors (OFETs), hole mobility values of 0.12 cm²/V·s have been achieved, comparable to oligothiophene derivatives .
Comparative Analysis with Analogous Compounds
The table below contrasts key features with structurally related molecules:
Challenges and Future Directions
Synthetic Scalability
Current synthesis routes suffer from low yields (<30%), necessitating catalyst development. Transition metal-catalyzed amination, as demonstrated for related piperidine derivatives, could improve efficiency .
Expanding Applications
Preliminary studies suggest utility in:
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Photodynamic Therapy: Reactive oxygen species generation under visible light.
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Ion-Selective Membranes: Modification with sulfonate groups for proton conductivity.
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